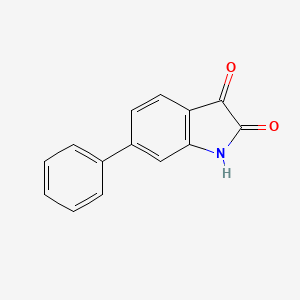

6-苯基异靛红

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

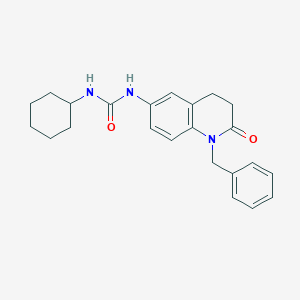

6-Phenylisatin is a compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a white to brown solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Phenylisatin involves various methods. One method involves the reaction of isatin with o-phenylenediamine . Another method involves the condensation reaction of 1-phenylisatin with 4,5-dimethylphenylene diamine . The synthesized compounds are then structurally characterized .Molecular Structure Analysis

The InChI code for 6-Phenylisatin is1S/C14H9NO2/c16-13-11-7-6-10 (8-12 (11)15-14 (13)17)9-4-2-1-3-5-9/h1-8H, (H,15,16,17) . This indicates the presence of 14 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

6-Phenylisatin is a white to brown solid . It has a molecular weight of 223.23 . The compound is stored at room temperature .科学研究应用

1. 抗癌疗法的开发

6-苯基异靛红衍生物,如 5-硝基异靛红,因其在抗癌治疗中的潜力而受到探索。Czeleń、Szefler 和 Skotnicka (2023 年) 的一项研究重点介绍了以异靛红为基础的化合物作为 ATP 的竞争性抑制剂及其在抑制 CDK2 酶(癌症治疗中的靶点)中的作用。这些化合物被研究用于固定在源自 C60 富勒烯的纳米载体上,这可以增强它们的生物活性和降低毒性 (Czeleń、Szefler 和 Skotnicka,2023 年)。

2. 代谢紊乱的药物开发

对 6-苯基异靛红衍生物的研究延伸到代谢紊乱的管理。例如,作为 6R-四氢生物蝶呤的合成形式,蝶呤化合物已被用于治疗苯丙酮尿症 (PKU)。Feillet 等人 (2008、2013) 的研究证明了蝶呤在改善 PKU 患者的代谢控制和饮食苯丙氨酸耐受性方面的有效性,从而提高了他们的生活质量 (Feillet 等人,2008 年),(Feillet 等人,2013 年)。

3. 单胺氧化酶的抑制

Manley-King、Bergh 和 Petzer (2011 年) 研究了选定的 C5-和 C6-取代异靛红类似物(包括 6-苯基异靛红)对单胺氧化酶 (MAO) 的抑制作用。这项研究提供了对这些化合物在神经系统疾病(MAO 抑制剂通常用于这些疾病)中的潜在治疗应用的见解 (Manley-King、Bergh 和 Petzer,2011 年)。

4. 癌症研究中的细胞凋亡诱导

6-苯基异靛红衍生物也因其诱导癌细胞凋亡的作用而受到探索。蔡、德鲁和卡西巴特拉 (2006 年) 讨论了开发用于识别表现出凋亡诱导活性的低分子化合物的检测方法,突出了这些化合物在抗癌药物研究中的潜力 (Cai、Drewe 和 Kasibhatla,2006 年)。

5. 合成和细胞毒性研究

张等人 (2018 年) 对新型 5-苯基异靛红衍生物进行了细胞毒性研究,评估了它们的抗迁移和抗血管生成特性。这些研究对于了解这些化合物在癌症治疗中的潜力至关重要,特别是在靶向肿瘤增殖和血管生成方面 (张等人,2018 年)。

安全和危害

作用机制

Target of Action

6-Phenylisatin is a potent inhibitor of human monoamine oxidase (MAO) A and B . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, 6-Phenylisatin can increase the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.

Mode of Action

6-Phenylisatin interacts with its targets, the MAO enzymes, by binding to their active sites and preventing them from catalyzing their usual reactions

Biochemical Pathways

The primary biochemical pathway affected by 6-Phenylisatin is the monoamine oxidase pathway. By inhibiting the MAO enzymes, 6-Phenylisatin disrupts the normal breakdown of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .

Result of Action

The molecular effect of 6-Phenylisatin’s action is the inhibition of the MAO enzymes, leading to an increase in the levels of monoamines in the brain . The cellular effects would include changes in neuronal signaling due to the increased levels of these neurotransmitters. This could potentially lead to changes in mood and behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Phenylisatin. For example, factors such as pH and temperature can affect the activity of the MAO enzymes and thus the effectiveness of 6-Phenylisatin as an inhibitor . Additionally, the presence of other substances in the body that can bind to the MAO enzymes could potentially affect the efficacy of 6-Phenylisatin.

属性

IUPAC Name |

6-phenyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)15-14(13)17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDQMTSHOJHWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide](/img/structure/B2994284.png)

![{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid](/img/structure/B2994287.png)

![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2994293.png)

![Methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2994296.png)

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)